molecular formula C8H14N4O B2430206 1-(4-Methyl-furazan-3-ylmethyl)-piperazine CAS No. 878617-56-2

1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Cat. No.: B2430206
CAS No.: 878617-56-2
M. Wt: 182.227
InChI Key: IADZORFSCHBHIT-UHFFFAOYSA-N
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Description

1-(4-Methyl-furazan-3-ylmethyl)-piperazine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.227. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADZORFSCHBHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Pharmacological Potential of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic promise. This technical guide delves into the pharmacological potential of the 1-(4-Methyl-furazan-3-ylmethyl)-piperazine core, a hitherto underexplored scaffold combining the unique electronic properties of the furazan (1,2,5-oxadiazole) ring with the versatile pharmacophoric features of the piperazine moiety. While direct pharmacological data on this specific entity is nascent, this guide provides a comprehensive framework for its synthesis, characterization, and systematic evaluation across key therapeutic areas. We will explore predictive analytics, propose robust synthetic strategies, and detail a tiered in vitro and in vivo screening cascade designed to elucidate its therapeutic utility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. This approach, often termed "hybridization," aims to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The this compound scaffold represents a compelling example of this strategy, uniting two heterocycles of significant medicinal value.

  • The Piperazine Moiety: A Privileged Scaffold. The piperazine ring is a ubiquitous feature in a vast number of approved drugs, acting as a versatile linker and a key interacting moiety.[1][2] Its two nitrogen atoms provide handles for synthetic diversification and can be protonated at physiological pH, influencing solubility and receptor interactions.[1] Piperazine derivatives have demonstrated broad therapeutic applications, including in the treatment of central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]

  • The Furazan Ring: An Underexplored Bioisostere. The 1,2,5-oxadiazole, or furazan, ring is a less common but increasingly appreciated heterocycle in medicinal chemistry.[3] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups, can significantly impact a molecule's physicochemical properties and biological activity.[3] Furazan derivatives have been investigated for a range of activities, including as antimicrobial and anticancer agents.[4]

The linkage of these two scaffolds via a methylene bridge in this compound creates a novel chemical space with the potential for synergistic or unique pharmacological activities. The methyl group on the furazan ring may also provide a valuable handle for probing structure-activity relationships (SAR).

Synthetic Strategy: A Feasible Pathway to Novelty

A robust and adaptable synthetic route is paramount for the exploration of any new chemical scaffold. Herein, we propose a straightforward and efficient synthesis of this compound and its derivatives, leveraging established methodologies for N-alkylation of piperazines.[5][6]

Proposed Synthetic Route

The most direct approach to the target scaffold involves the nucleophilic substitution of a suitable halomethylfurazan with piperazine. The key starting material, 3-bromomethyl-4-methyl-furazan, is commercially available, making this a practical entry point for synthesis.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3_bromomethyl_4_methyl_furazan 3-Bromomethyl-4-methyl-furazan reaction Nucleophilic Substitution 3_bromomethyl_4_methyl_furazan->reaction piperazine Piperazine piperazine->reaction target_compound This compound reaction->target_compound Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol
  • To a solution of piperazine (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added a mild inorganic base, for instance, potassium carbonate (2.0 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to ensure homogeneity.

  • A solution of 3-bromomethyl-4-methyl-furazan (1.0 equivalent) in DMF is added dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

This protocol can be readily adapted for the synthesis of derivatives by using appropriately substituted piperazines. For the synthesis of N,N'-disubstituted analogs, a sequential alkylation approach with a protecting group strategy (e.g., Boc protection) can be employed.[5]

In Silico Profiling: Predicting a Path Forward

Prior to extensive wet-lab experimentation, in silico methods provide a rapid and cost-effective means to predict the druglikeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel scaffold.

Physicochemical Properties and Druglikeness

A variety of software packages can be utilized to calculate key physicochemical properties.[2][7][8] These predictions are crucial for assessing the compound's potential as an orally bioavailable drug, often guided by frameworks like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight~196.24 g/mol < 500 g/mol
LogP (octanol-water partition coefficient)~0.5 - 1.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Topological Polar Surface Area (TPSA)~50-60 Ų< 140 Ų

The predicted properties suggest that the core scaffold has a favorable profile for oral bioavailability.

ADMET Prediction

In silico tools can also provide early warnings of potential liabilities. Key predictions to consider include:

  • Blood-Brain Barrier (BBB) Permeability: Given the prevalence of piperazine-containing drugs in CNS indications, predicting BBB penetration is critical.

  • CYP450 Inhibition: Assessing the potential for inhibition of major cytochrome P450 enzymes is essential to flag potential drug-drug interactions.

  • hERG Inhibition: Early prediction of potential cardiotoxicity through hERG channel blockade is a critical safety assessment.

  • Plasma Protein Binding: Understanding the extent of binding to plasma proteins can inform dosing and bioavailability.

Pharmacological Evaluation: A Tiered Screening Approach

Based on the known activities of the parent scaffolds, a tiered screening approach is recommended to efficiently explore the pharmacological potential of the this compound core.

G Tier1 Tier 1: Primary In Vitro Screening CNS_Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, etc.) Tier1->CNS_Receptor_Binding CNS Targets Kinase_Panel Broad Kinase Panel Screen Tier1->Kinase_Panel Oncology Antimicrobial_Screen MIC/MBC Assays (Bacteria, Fungi) Tier1->Antimicrobial_Screen Infectious Diseases Tier2 Tier 2: Secondary In Vitro Assays & Selectivity Profiling Functional_Assays Functional_Assays Tier2->Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Selectivity_Profiling Selectivity_Profiling Tier2->Selectivity_Profiling Selectivity Profiling (Against related targets) ADME_Tox_Assays ADME_Tox_Assays Tier2->ADME_Tox_Assays In Vitro ADME/Tox (PAMPA, Caco-2, hERG, CYP Inhibition) Tier3 Tier 3: In Vivo Proof-of-Concept Studies Rodent_Behavioral_Models Rodent_Behavioral_Models Tier3->Rodent_Behavioral_Models Rodent Behavioral Models (Antidepressant, Antipsychotic) Tumor_Xenograft_Models Tumor_Xenograft_Models Tier3->Tumor_Xenograft_Models Tumor Xenograft Models Infection_Models Infection_Models Tier3->Infection_Models Infection Models CNS_Receptor_Binding->Tier2 Kinase_Panel->Tier2 Antimicrobial_Screen->Tier2 Functional_Assays->Tier3 Selectivity_Profiling->Tier3 ADME_Tox_Assays->Tier3

Caption: Tiered screening cascade for pharmacological evaluation.

Tier 1: Primary In Vitro Screening

The initial screening should be broad to cast a wide net for potential activities.

  • CNS Receptor Binding Panel: A panel of radioligand binding assays for key CNS targets, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine transporters, is recommended.[9]

  • Kinase Inhibition Panel: A broad panel of recombinant kinases should be screened to identify any potential anticancer activity.[3][10][11]

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of clinically relevant bacteria and fungi should be performed.

Tier 2: Secondary In Vitro Assays and Selectivity Profiling

Hits from Tier 1 should be further characterized in secondary assays.

  • Functional Assays: For CNS receptor hits, functional assays (e.g., cAMP, calcium flux) should be conducted to determine agonist, antagonist, or allosteric modulator activity.

  • IC50 Determination and Selectivity Profiling: For kinase hits, IC50 values against the primary target and a panel of related kinases should be determined to assess potency and selectivity.

  • In Vitro ADME/Tox:

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can provide an in vitro measure of intestinal absorption and BBB penetration.

    • Cardiotoxicity: An in vitro hERG patch-clamp assay is the gold standard for assessing the risk of QT prolongation.

    • Metabolic Stability: Incubation with liver microsomes and analysis of compound disappearance over time provides an early indication of metabolic stability. Cytochrome P450 inhibition assays are also crucial.

Tier 3: In Vivo Proof-of-Concept Studies

Promising candidates from Tier 2 with favorable in vitro profiles should be advanced to in vivo models.

  • CNS Activity:

    • Antidepressant Models: The Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are widely used screening models for antidepressant-like activity.[4]

    • Antipsychotic Models: Models such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion and prepulse inhibition (PPI) deficits in rodents can be used to assess antipsychotic potential.

  • Anticancer Activity: Tumor xenograft models in immunocompromised mice are the standard for evaluating in vivo efficacy of potential anticancer agents.

  • Antimicrobial Activity: Systemic infection models in rodents can be used to assess the in vivo efficacy of promising antimicrobial candidates.

Future Perspectives and Conclusion

The this compound scaffold represents a novel and promising area for drug discovery. The proposed synthetic and screening strategies provide a clear roadmap for elucidating its pharmacological potential. The inherent versatility of the piperazine moiety allows for extensive SAR exploration through the synthesis of a library of derivatives. Future work should focus on optimizing potency and selectivity for identified targets, as well as further characterizing the pharmacokinetic and safety profiles of lead compounds. The integration of computational and experimental approaches will be crucial for efficiently navigating the path from this novel scaffold to a potential clinical candidate. This guide serves as a foundational resource for researchers poised to explore the therapeutic possibilities of this intriguing chemical entity.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 17). Org Lett, 22(2), 679-683.
  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022, November 13). PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
  • In-vitro blood-brain barrier models for drug screening and perme
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • Identifying the In Vivo Cellular Correl
  • Synthesis and pharmacological screening of a group of piperazine deriv
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Animal Models of Psychosis: Current St
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12).
  • Pharmacological screening of Anti-psychotic agents. Slideshare.
  • Phenotypic Screening in CNS Drug Discovery. NeuroProof.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • hERG Safety Assay. Evotec.
  • Software for the prediction of physicochemical properties | Download Table.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
  • Synthesis of Piperazines by C-H Functionaliz
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. PMC.
  • Behavioral Assessment of Antidepressant Activity in Rodents. NIH.
  • Calcul
  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024, July 30). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • ChemDraw. Revvity Signals Software.
  • Rodent Schizophrenia Models.
  • Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay.
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Best Practice hERG Assay | Advanced Solutions. (2024, June 6).
  • Screening of antipsychotic drugs in animal models. Tau.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.
  • In vivo and in vitro models of Depression. NEUROFIT.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Translating from animal models to human schizophrenia. (2020, April 21). YouTube.
  • GSK3β Kinase Assay.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • On-line Software.
  • iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • Animal research: antidepressants and the forced swim test. (2021, May 5). YouTube.

Sources

Chemical Stability Profiling of Methyl-Furazan Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The integration of a methyl-furazan (3-methyl-1,2,5-oxadiazole) moiety with a piperazine scaffold creates a unique pharmacophore often utilized to modulate lipophilicity, metabolic stability, and bioisosteric properties (replacing phenyl or pyridine rings). However, this hybrid scaffold introduces specific chemical vulnerabilities that differ from standard heterocyclic systems.

This guide details the stability profile of this scaffold, identifying the 1,2,5-oxadiazole ring cleavage under basic conditions and piperazine N-oxidation as the critical degradation pathways. It provides a self-validating experimental framework to assess and mitigate these risks during drug development.

Physicochemical Push-Pull
  • The Furazan Ring (Electrophile): The 1,2,5-oxadiazole ring is electron-deficient (π-deficient). It acts as a strong electron-withdrawing group (EWG). While generally stable to acid, it is thermodynamically anxious to relieve ring strain via cleavage under nucleophilic or basic stress.

  • The Piperazine (Nucleophile): The piperazine ring acts as an electron donor. If directly attached to the furazan, the lone pair on the nitrogen conjugates with the furazan

    
    -system, stabilizing the N-C bond but potentially activating the furazan ring toward specific hydrolytic pathways.
    

Mechanisms of Degradation[1][2][3][4][5]

Understanding the causality of degradation is required before designing stability protocols.

Base-Catalyzed Ring Opening (The "Achilles' Heel")

The most significant risk to methyl-furazan derivatives is base-induced fragmentation . Unlike 1,3,4-oxadiazoles, the 1,2,5-oxadiazole (furazan) ring is susceptible to nucleophilic attack at the ring carbon or deprotonation of side chains, leading to ring opening.

  • Mechanism: Hydroxide ions (

    
    ) attack the ring or abstract a proton (if an 
    
    
    
    -proton is available), causing the N-O bond to rupture.
  • Outcome: Formation of acyclic

    
    -oximino nitriles or nitrile oxides, which subsequently hydrolyze to carboxylic acids and ammonia.
    
  • Critical Insight: The presence of the methyl group at the C3 position provides some steric protection, but high pH (>10) will drive the equilibrium toward the open-chain form.

Oxidative N-Dealkylation & N-Oxide Formation

While the furazan ring withdraws electron density, the distal nitrogen of the piperazine (N4) remains basic and nucleophilic (unless substituted).

  • Mechanism: Reaction with peroxides or singlet oxygen leads to the formation of the Piperazine N-oxide .

  • Secondary Pathway: Radical-mediated oxidation (catalyzed by trace metals like

    
     or 
    
    
    
    ) can lead to ring fragmentation or dehydrogenation to form iminium species.
Thermal Decomposition

Furazans are "energetic" heterocycles with high positive enthalpies of formation. While pharmaceutical derivatives are rarely explosive, they exhibit lower thermal decomposition thresholds than phenyl analogs.

  • Risk: Prolonged exposure to temperatures

    
     can trigger exothermic ring collapse.
    

Visualization: Degradation Pathways[5][6]

The following diagram illustrates the competing degradation pathways for a generic methyl-furazan substituted piperazine.

DegradationPathways Parent Methyl-Furazan Piperazine Scaffold RingOpen Acyclic Nitrile Oxide Intermediate Parent->RingOpen Base-Catalyzed N-O Bond Cleavage NOxide Piperazine N-Oxide Parent->NOxide N-Oxidation Base Base (OH-) Base->Parent Oxidant Peroxide / O2 Oxidant->Parent HydrolysisProd Degradation Product A: Alpha-Oximino Nitrile RingOpen->HydrolysisProd Rearrangement DealkProd Degradation Product B: Formylpiperazine / Amine NOxide->DealkProd Polonovski-type Rearrangement

Figure 1: Mechanistic divergence of degradation. The red path (Base) leads to furazan ring destruction; the green path (Oxidation) affects the piperazine moiety.

Experimental Stability Profiling (Protocols)

Do not rely on standard "screen-and-go" methods. Use this Stress Testing Matrix designed to isolate the specific vulnerabilities of the furazan-piperazine couple.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pH threshold for furazan ring opening.

  • Preparation: Dissolve the compound to 1 mg/mL in a mixture of Acetonitrile:Buffer (10:90 v/v).

  • Buffers: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate/NaOH).

  • Stress Condition: Incubate at 60°C (accelerated) for 7 days.

  • Sampling: Aliquot at T=0, 24h, 72h, and 168h. Quench basic samples immediately with dilute HCl to pH 7 to stop ring opening during analysis.

  • Analysis: HPLC-UV/MS.

    • Success Criterion: >95% recovery at pH 1.2–7.4.

    • Failure Mode: Appearance of a polar peak (early eluting) with mass [M+18] (hydration) or [M+18-RingFragment], indicative of ring opening.

Protocol B: Oxidative Challenge

Objective: Assess piperazine susceptibility to N-oxide formation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ) in water/methanol.
    
  • Condition: Room temperature (25°C) for 24 hours.

  • Control: Include a sample with added EDTA (0.1 mM) to differentiate between radical oxidation (metal-catalyzed) and direct nucleophilic oxidation.

  • Analysis: LC-MS is critical here. Look for [M+16] peaks.

    • Note: If the furazan is directly bonded to the piperazine nitrogen, oxidation may be suppressed due to reduced basicity. If the piperazine has a free NH or alkyl-N, oxidation will be rapid.

Protocol C: Photostability (Solid State vs. Solution)

Objective: Furazans can be photo-labile.

  • Setup: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).

  • Specific Check: Monitor for color change (yellowing/browning) which often precedes chemical detection of degradation in nitrogen-rich heterocycles.

Data Presentation & Interpretation

Summarize your findings in a structured format to make Go/No-Go decisions.

Stress ConditionLikely MechanismKey Degradant Mass ShiftStability Risk LevelMitigation Strategy
Acid (pH 1-2) ProtonationNone (Stable)LowNone usually required.
Base (pH >9) Furazan Ring Opening +18 Da (Hydration) -> CleavageHigh Avoid alkaline excipients (e.g., replace Magnesium Stearate). Maintain formulation pH < 8.
Peroxide N-Oxidation +16 Da (N-Oxide)MediumUse antioxidants (BHT, Sodium Metabisulfite). Package in O2-impermeable blisters.
Heat (Solid) Thermal DecompComplex fragmentationLow-MediumEnsure drying processes stay <60°C.
Light Radical/PhotolysisVariableLowAmber glass/opaque packaging.

Logic Workflow for Stability Testing

Use the following Graphviz workflow to guide your experimental design.

StabilityWorkflow Start Start: Methyl-Furazan Piperazine Candidate Step1 Step 1: In Silico pKa Prediction (Assess Piperazine Basicity) Start->Step1 Step2 Step 2: Forced Degradation (Acid, Base, Ox, Heat, Light) Step1->Step2 Decision1 Degradation > 10% at pH 10? Step2->Decision1 Decision2 Degradation > 10% in H2O2? Decision1->Decision2 No ActionBase CRITICAL RISK: Furazan Ring Instability. Formulate at pH 4-7. Decision1->ActionBase Yes ActionOx RISK: Piperazine Oxidation. Add Antioxidants/Chelators. Decision2->ActionOx Yes Pass PASS: Proceed to Excipient Compatibility Studies Decision2->Pass No

Figure 2: Decision tree for stability profiling. Priority is placed on ruling out base-instability first.

References

  • Reactivity of 1,2,5-Oxadiazoles (Furazans)

    • Mechanistic insight into base-c
    • Sheremetev, A. B., & Makhova, N. N. (2001). 1,2,5-Oxadiazoles.[1][2][3][4][5][6][7] Advances in Heterocyclic Chemistry.

  • Piperazine Oxidative Degradation

    • Detailed pathways of N-oxidation and fragment
    • Ochedi, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
    • [8]

  • FDA Guidance on Stress Testing

    • Regulatory framework for forced degrad
    • FDA Center for Drug Evaluation and Research (CDER). (2003).[9][10] Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Thermal Stability of Piperazine Derivatives

    • Kinetics of thermal degradation for carbon capture applications (highly relevant for stress testing).
    • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research.

Sources

Toxicological data for 1-(4-Methyl-furazan-3-ylmethyl)-piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Evaluation of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Intermediates

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities often involves the creation of hybrid molecules designed to optimize pharmacological activity. The compound class, this compound, represents such an approach, combining the furazan heterocycle with the well-established piperazine scaffold. While this architectural combination may offer promising therapeutic potential, it introduces a unique toxicological profile that necessitates a thorough and systematic safety evaluation. Intermediates generated during the synthesis of these target molecules must also be considered, as their potential for genotoxic or other adverse effects can impact the safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the toxicological assessment of this compound and its synthetic intermediates. Given the novelty of this specific chemical class, direct toxicological data is scarce. Therefore, this document outlines a predictive and strategic approach, grounded in the known toxicological profiles of the constituent furazan and piperazine moieties, and aligned with established regulatory guidelines for the safety testing of new chemical entities. The methodologies described herein are designed to build a robust safety profile, enabling informed decision-making throughout the drug development process.

Toxicological Context of Constituent Heterocycles

A predictive toxicological assessment begins with an understanding of the potential hazards associated with the core structural components of the molecule.

The Furazan Moiety

Furazans (1,2,5-oxadiazoles) are five-membered aromatic heterocycles that have been explored in medicinal chemistry for various applications.[1] However, the furazan ring system and its N-oxide counterpart, the furoxan, are known to be electrophilic and can react with biological nucleophiles, such as thiols.[2] This reactivity is a key consideration for potential toxicity. Studies on certain furazan and furoxan derivatives have indicated potential for hepatic and intestinal toxicity in mice. For instance, histological examinations have revealed that some derivatives can cause destruction of the intestinal mucosa and hepatic steatosis (fatty liver) at varying doses.[3] Furthermore, some furazan analogs have demonstrated toxicity in in vitro assays, which may be linked to their chemical reactivity.[2]

The Piperazine Moiety

Piperazine and its derivatives are ubiquitous in pharmaceuticals, often imparting desirable pharmacokinetic properties. However, the piperazine ring is not without toxicological liabilities. Many piperazine derivatives exhibit stimulant effects on the central nervous system (CNS), stemming from interactions with dopaminergic, noradrenergic, and serotoninergic pathways.[4][5] Reported adverse effects include agitation, anxiety, tachycardia, and in some cases, seizures.[4]

Of significant concern is the potential for hepatotoxicity. For example, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a metabolite of the drug fipexide, which was withdrawn from the market due to liver toxicity.[6] Acute and repeated-dose toxicity studies on piperazine itself have established a Lowest Observed Adverse Effect Level (LOAEL) in humans, with neurotoxicity being a key finding at high doses.[7] The potential for reproductive and developmental toxicity has also been identified for piperazine.[7]

A Phased Strategy for Toxicological Evaluation

A structured, tiered approach is recommended to efficiently characterize the toxicological profile of novel this compound intermediates. This strategy begins with computational predictions and progresses to definitive in vitro and in vivo assays.

Phase 1: In Silico Toxicological Prediction

Prior to extensive laboratory testing, computational methods should be employed to predict potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models can provide initial alerts for a range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities like hepatotoxicity.[8] These in silico tools analyze the chemical structure to identify toxicophores (substructures known to be associated with toxicity) and predict adverse outcomes based on databases of existing toxicological data.[9][10]

Workflow for In Silico Toxicity Assessment

cluster_input Input Data cluster_prediction Prediction Models cluster_endpoints Predicted Endpoints cluster_output Output & Decision Input Chemical Structure of This compound and Intermediates QSAR QSAR Models (e.g., LAZAR, ProTox) Input->QSAR Expert Expert Rule-Based Systems (e.g., DEREK Nexus) Input->Expert Geno Genotoxicity (Mutagenicity, Clastogenicity) QSAR->Geno Carcin Carcinogenicity QSAR->Carcin Organ Organ Toxicity (Hepatotoxicity, Nephrotoxicity) QSAR->Organ Expert->Geno Repro Reproductive Toxicity Expert->Repro Report Prioritized List of Potential Hazards Geno->Report Carcin->Report Organ->Report Repro->Report Decision Inform Design of In Vitro & In Vivo Studies Report->Decision

Caption: In silico workflow for initial hazard identification.

Phase 2: Genotoxicity Assessment

Genotoxicity testing is critical for all new drug candidates and their intermediates to assess the potential to cause genetic damage, which can lead to cancer or heritable defects.[11] A standard battery of tests is employed to detect gene mutations and chromosomal damage.[12]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect point mutations (gene mutations) and is a primary screening tool for genotoxicity.[13]

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[14]

  • Procedure: a. Pre-incubate the test compound at various concentrations with the bacterial strains in the presence and absence of the S9 mix. b. Plate the mixture onto minimal glucose agar plates. c. Incubate the plates for 48-72 hours.

  • Endpoint: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[13]

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[13]

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Treatment: Expose cell cultures to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Harvest: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Staining & Analysis: Harvest the cells, fix, and stain them. Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]

Workflow for Standard Genotoxicity Battery

cluster_invitro In Vitro Assays cluster_followup Follow-Up (If Positive) TestArticle Test Intermediate Ames Bacterial Reverse Mutation (Ames Test) Endpoint: Gene Mutation TestArticle->Ames Micronucleus In Vitro Mammalian Micronucleus Test Endpoint: Chromosomal Damage TestArticle->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result InVivo In Vivo Genotoxicity Assay (e.g., Rodent Bone Marrow Micronucleus Test) Comet Comet Assay in Target Organs InVivo->Comet Result->InVivo Positive Result Triggers In Vivo Follow-Up

Sources

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, a heterocyclic compound incorporating both a furazan (1,2,5-oxadiazole) and a piperazine moiety. Piperazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals due to their favorable pharmacokinetic properties.[1][2] Similarly, the furazan ring is a bioisostere of ester and amide groups, offering metabolic stability and unique electronic properties.[3][4] The target molecule is therefore of significant interest to researchers in drug discovery and development.

This guide details a robust two-stage synthetic strategy centered on a reductive amination pathway. The protocol first outlines the synthesis of the key intermediate, 4-methyl-furazan-3-carbaldehyde, via a proposed Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[5][6][7] The subsequent section provides a detailed procedure for the coupling of this aldehyde with piperazine using sodium triacetoxyborohydride, a mild and selective reducing agent ideal for reductive amination.[8][9] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations, step-by-step instructions, and characterization guidelines to ensure reproducible and verifiable results.

Proposed Synthetic Pathway

The synthesis is designed as a two-step process. First, the commercially available 3,4-dimethylfurazan is converted to the aldehyde intermediate. Second, this aldehyde is coupled with piperazine via reductive amination to yield the final product. Using a large excess of piperazine in the second step is a strategic choice to favor mono-alkylation and simplify purification by allowing for the easy removal of the unreacted, water-soluble piperazine during aqueous workup.

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination Start 3,4-Dimethylfurazan Intermediate 4-Methyl-furazan-3-carbaldehyde Start->Intermediate  Vilsmeier-Haack Reaction  (POCl₃, DMF) Product This compound Intermediate->Product  Reductive Amination  (NaBH(OAc)₃, DCM) Piperazine Piperazine (excess) Piperazine->Product  Reductive Amination  (NaBH(OAc)₃, DCM)

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentGradeRecommended SupplierNotes
3,4-Dimethylfurazan≥97%Sigma-Aldrich, TCIStarting material for Step 1.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Acros OrganicsHighly corrosive and water-reactive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse anhydrous grade for best results.
Piperazine≥99%, ReagentPlus®Sigma-AldrichStore in a desiccator.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Combi-BlocksMoisture-sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse anhydrous grade for best results.
Diethyl ether (Et₂O)ACS gradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS grade-Aqueous solution for workup.
BrineACS grade-Saturated NaCl aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory grade-For drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Safety Precaution: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly toxic and corrosive; handle with extreme care.

Step 1: Synthesis of 4-Methyl-furazan-3-carbaldehyde (Intermediate)

This protocol is adapted from standard Vilsmeier-Haack procedures used for the formylation of analogous heterocyclic systems.[5][7] The reaction introduces a formyl (-CHO) group onto the carbon of one of the methyl groups via an electrophilic substitution mechanism.

Protocol:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the stirred DMF via the dropping funnel over 30 minutes. Caution: This is an exothermic reaction. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3,4-dimethylfurazan (1.0 equivalent) in a minimal amount of anhydrous DMF (~10 mL).

  • Add the solution of 3,4-dimethylfurazan dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture back to 0 °C.

  • Cautiously quench the reaction by slowly pouring the mixture into 300 mL of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH reaches ~7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 4-methyl-furazan-3-carbaldehyde as a pale yellow oil.

Step 2: Synthesis of this compound

This procedure utilizes reductive amination, a robust method for forming C-N bonds. The aldehyde intermediate reacts with the primary amine of piperazine to form an iminium ion, which is then reduced in situ by sodium triacetoxyborohydride.[8][9] Using a large excess of piperazine promotes the formation of the desired mono-substituted product.[10]

Protocol:

  • To a 250 mL round-bottom flask, add 4-methyl-furazan-3-carbaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM, 100 mL). Stir to dissolve.

  • Add piperazine (5.0 equivalents) to the solution. A large excess is used to minimize the formation of the di-substituted byproduct. Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture. Note: A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the aldehyde is fully consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel. A typical elution system would be a gradient of DCM to 10% methanol in DCM, with 1% triethylamine added to the mobile phase to prevent the product from tailing on the acidic silica gel.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Workflow and Characterization

Figure 2: Step-by-step laboratory workflow diagram.

Expected Analytical Data

The final compound should be characterized using standard analytical techniques to confirm its identity and assess its purity. Below are the predicted spectral data based on the proposed structure.

Analysis Type Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.65 (s, 2H, -CH₂-N), 2.90 (t, J=4.8 Hz, 4H, piperazine CH₂), 2.55 (t, J=4.8 Hz, 4H, piperazine CH₂), 2.40 (s, 3H, furazan-CH₃), 1.95 (s, 1H, -NH).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 158.5 (C, furazan ring), 149.0 (C, furazan ring), 53.5 (CH₂, piperazine), 50.0 (CH₂, furazan-CH₂-N), 45.5 (CH₂, piperazine), 9.0 (CH₃, furazan-CH₃).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₈H₁₅N₄O⁺ [M+H]⁺: 183.1240. Found: (Value should be within 5 ppm of the calculated mass).
FT-IR (ATR)ν (cm⁻¹): 3300 (N-H stretch), 2950-2800 (C-H stretch), 1640 (C=N stretch, furazan ring), 1450 (C-H bend), 1130 (C-N stretch).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Step 1 (Formylation) Incomplete formation of Vilsmeier reagent due to moisture.Ensure all glassware is rigorously dried and use anhydrous DMF.
Insufficient reaction time or temperature.Increase reaction time and ensure the internal temperature reaches the target of 70-80 °C.
Formation of di-substituted byproduct in Step 2 Insufficient excess of piperazine.Increase the molar excess of piperazine to 10 equivalents. The byproduct can be separated during column chromatography, but prevention is more efficient.
Reaction stalls in Step 2 (Reductive Amination) Deactivation of NaBH(OAc)₃ by moisture.Use a fresh bottle of NaBH(OAc)₃ and ensure the solvent (DCM) is anhydrous.
Poor iminium ion formation.Add a small amount of acetic acid (0.1 equivalents) to catalyze iminium ion formation before adding the reducing agent.
Product streaks on TLC plate / poor column separation The basic nitrogen atoms are interacting strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks. Alternatively, use neutral or basic alumina for chromatography.

References

  • Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

  • Rasayan, J. Chem. (2021). Synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][11][12] oxazin-4-yl) acetate derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2021). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • US Patent US3391152A. (1968). Methods of preparing thiadiazoles. Google Patents.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews.
  • Touaibia, M., et al. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews. This source provides background on the concept of bioisosterism relevant to the furazan moiety.
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Gotor-Fernández, V., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2021). Design and Synthesis of a Novel 1,2,4-Oxadiazole Derivative. SynOpen. Available at: [Link]

  • Maciag, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Campos, K. R., & Coldham, I. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • US Patent US6603003B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Frohlich, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules. Available at: [Link]

  • Gilio, A. K., et al. (2022). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

  • Sheremetev, A. B., & Yudin, I. L. (2001). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Frohlich, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI. Available at: [Link]

  • Somashekara, B., et al. (2017). 3-((piperazin-1-yl)methyl)-1H-indazole. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Lacova, M., et al. (2002). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules. Available at: [Link]

  • Havaldar, F. H., & Bhise, A. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry. Available at: [Link]

Sources

Application Note: Strategic Utilization of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The building block 1-(4-Methyl-furazan-3-ylmethyl)-piperazine (hereafter referred to as MFP ) represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.

In modern medicinal chemistry, the 1,2,5-oxadiazole (furazan) ring serves as a critical bioisostere for phenyl, pyridine, and isoxazole rings. When coupled with a piperazine moiety, this scaffold offers a unique combination of reduced lipophilicity (lower cLogP) and enhanced metabolic stability compared to traditional benzyl-piperazine motifs.

Key Chemical Attributes
PropertyDescriptionStrategic Advantage
Core Structure 1,2,5-Oxadiazole (Furazan)Planar, electron-withdrawing, potential H-bond acceptor.
Linker Methylene (-CH₂-)Provides rotational freedom while maintaining specific spatial orientation.
Functional Handle Secondary Amine (Piperazine)High nucleophilicity for rapid diversification (Amides, Ureas, SNAr).
Electronic Profile

-deficient aromatic ring
Modulates the pKa of the piperazine nitrogen, potentially improving oral bioavailability.

Chemical Identity & Quality Control

Before initiating synthesis, the integrity of the starting material must be verified. The furazan ring is stable under standard conditions but requires specific handling to prevent ring cleavage.

  • IUPAC Name: 1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine

  • Molecular Formula: C₈H₁₄N₄O

  • Molecular Weight: 182.22 g/mol

  • Solubility: Soluble in DMSO, MeOH, DCM; Moderate solubility in water (pH dependent).

QC Protocol: Structural Verification

Objective: Confirm identity and purity (>95%) prior to coupling.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the singlet corresponding to the methyl group on the furazan ring (~2.3–2.5 ppm).

    • Verify the methylene bridge singlet (~3.6 ppm).

    • Confirm piperazine protons (two triplets or multiplets ~2.6–2.8 ppm).[1]

    • Critical Check: Absence of aldehyde peaks (from precursor degradation) or chlorinated impurities.

  • LC-MS:

    • Target Mass: [M+H]⁺ = 183.2.

    • Method: C18 column, Acetonitrile/Water (+0.1% Formic Acid) gradient.

    • Note: Furazans generally ionize well in ESI(+).

Synthetic Application Protocols

The secondary amine of MFP is the primary handle for diversification. Below are three validated protocols optimized to minimize side reactions associated with the furazan core.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for MFP.

MFP_Pathways MFP MFP Building Block (Secondary Amine) Amide Amide Product (Lead Opt.) MFP->Amide HATU / DIPEA (Protocol A) Amine Tertiary Amine (Reductive Amination) MFP->Amine STAB / AcOH (Protocol B) Biaryl N-Aryl Product (SNAr/Buchwald) MFP->Biaryl Pd(OAc)2 / BINAP or SNAr (Heat) Sulfonamide Sulfonamide (GPCR Target) MFP->Sulfonamide TEA / DCM Acid Carboxylic Acid (R-COOH) Acid->Amide Aldehyde Aldehyde (R-CHO) Aldehyde->Amine ArylHalide Heteroaryl Halide (Ar-X) ArylHalide->Biaryl Sulfonyl Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Sulfonamide

Figure 1: Divergent synthetic pathways utilizing the MFP secondary amine handle.

Protocol A: Amide Coupling (HATU Method)

Context: Ideal for attaching the MFP scaffold to a carboxylic acid core (e.g., for kinase inhibitor design).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • MFP (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Mechanism: This pre-activation forms the reactive O-acyl(tetramethyl)uronium salt.

  • Addition: Add MFP (0.55 mmol) dissolved in minimal DMF (0.5 mL) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Expert Insight: Avoid using EDCI/HOBt if the carboxylic acid is sterically hindered; the piperazine is a good nucleophile, but the steric bulk of the furazan-methyl group can retard the rate. HATU is preferred for rapid conversion.

Protocol B: Reductive Amination

Context: Used to create tertiary amines, maintaining basicity for receptor interaction.

Reagents:

  • Aldehyde (1.0 equiv)

  • MFP (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Combine Aldehyde (0.5 mmol) and MFP (0.55 mmol) in DCE (3 mL). Add Acetic Acid.[3][4] Stir for 30–60 minutes.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM.

Safety Note: Do not use strong reducing agents like LiAlH₄ or harsh conditions (high temp + H₂/Pd) without testing stability first. The N-O bond of the furazan ring can be cleaved under vigorous reductive conditions, destroying the pharmacophore [1]. STAB is mild and chemoselective.

Protocol C: Nucleophilic Aromatic Substitution (SₙAr)

Context: Attaching MFP to electron-deficient heteroocycles (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • MFP (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine Heteroaryl Chloride (0.5 mmol), MFP (0.6 mmol), and K₂CO₃ (1.0 mmol) in DMSO (2 mL).

  • Heating: Heat to 80–100°C. Note: Microwave irradiation (100°C, 20 min) is highly effective.

  • Monitoring: Monitor by LC-MS for disappearance of the chloride.

  • Work-up: Pour into ice-water. If a solid precipitates, filter and wash.[3] If oil forms, extract with EtOAc.

Medicinal Chemistry Context: SAR & Bioisosterism

When incorporating MFP into a drug candidate, consider the following Structure-Activity Relationship (SAR) implications:

Bioisosterism: Furazan vs. Benzyl

Replacing a standard benzyl group with the (4-methyl-furazan-3-yl)methyl moiety often results in:

  • Lower LogP: The furazan ring is significantly more polar than a phenyl ring (LogP ~ -0.1 for furazan vs 2.1 for benzene). This improves water solubility.

  • Reduced CYP Metabolism: The furazan ring is less prone to oxidative metabolism (hydroxylation) compared to electron-rich phenyl rings.

Electronic Effects

The furazan ring is electron-withdrawing.

  • Effect on Piperazine pKa: The pKa of the distal piperazine nitrogen (N4) will be slightly lower than in N-benzylpiperazine due to the inductive effect of the furazan, though the methylene spacer dampens this effect.

  • Implication: This can fine-tune permeability and blood-brain barrier (BBB) penetration.

Stability Warning

While stable in biological assays, the furazan ring is sensitive to:

  • Strong Reducing Agents: Cleavage of the N-O bond to form diamines.

  • Strong Base at High Temp: Potential ring fragmentation (though less common with 3,4-disubstituted furazans).

References

  • Vereshchagin, L. I., et al. Synthesis and properties of 1,2,5-oxadiazoles (Review). Russian Chemical Reviews. [Link]

  • Sheremetev, A. B. The chemistry of furazans and furoxans.[5] Russian Chemical Reviews, 1999. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1,2,5-Oxadiazole derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.

Synthesis Overview: The N-Alkylation Pathway

The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2). It involves the N-alkylation of a piperazine nucleophile with an appropriate electrophile, typically 3-(halomethyl)-4-methyl-furazan.

General Reaction Scheme:

While straightforward in principle, this reaction is prone to several issues that can significantly impact the yield and purity of the desired mono-alkylated product. The primary challenge arises from the symmetrical nature of piperazine, which contains two reactive secondary amine centers.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.

Q1: My yield is consistently low, and I'm observing a significant amount of a higher molecular weight byproduct. What's happening?

Answer: This is the most frequent issue and is almost certainly due to di-alkylation . Piperazine has two nucleophilic nitrogen atoms. After the first successful alkylation to form your desired product, the remaining nitrogen on the product can react with a second molecule of the alkylating agent. This forms the undesired symmetrical byproduct, 1,4-bis((4-methyl-furazan-3-yl)methyl)piperazine.

Causality: The mono-alkylated product is still a secondary amine and remains nucleophilic, allowing it to compete with the piperazine starting material for the electrophile.

Solutions:

  • Use a Large Excess of Piperazine: The most direct method to favor mono-alkylation is to use a significant molar excess of piperazine (e.g., 5 to 10 equivalents) relative to the alkylating agent.[1] This statistical approach ensures that the electrophile is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[1]

  • Slow Addition of the Alkylating Agent: Adding the 3-(halomethyl)-4-methyl-furazan slowly to the reaction mixture helps maintain a low instantaneous concentration of the electrophile. This further biases the reaction towards the more abundant piperazine starting material.[1]

  • Lower the Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.[1]

Q2: The reaction is sluggish or stalls, with significant unreacted starting material even after prolonged reaction times. How can I improve the conversion rate?

Answer: Poor reaction kinetics can stem from several factors related to reagents and conditions.[2]

Solutions:

  • Choice of Leaving Group: The reactivity of the alkylating agent is critical. A better leaving group will result in a faster SN2 reaction. If you are using 3-(chloromethyl)-4-methyl-furazan, consider switching to 3-(bromomethyl)-4-methyl-furazan . Bromide is a better leaving group than chloride, leading to a more efficient reaction.

  • Solvent Selection: The solvent plays a crucial role. Aprotic polar solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

  • Inclusion of a Base: The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) should be added to act as an acid scavenger.

  • Temperature Control: Many N-alkylation reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common strategy.[3] However, always monitor the reaction by TLC or LC-MS to ensure the product is not decomposing at higher temperatures.[2]

Q3: I'm losing a significant amount of my product during the aqueous work-up and purification. What are the best practices?

Answer: Product loss during isolation is often due to the amphiphilic and basic nature of this compound.

Solutions:

  • pH Control During Extraction: Your product is a base.

    • To ensure it remains in the organic layer during extraction, the aqueous layer must be made strongly basic (pH > 11) using NaOH or K₂CO₃. This suppresses the protonation of the piperazine nitrogens, keeping the molecule neutral and soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Conversely, this property can be used for purification. You can wash the organic layer with a dilute acid (e.g., 1 M HCl) to pull your basic product into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer. You can then re-basify the aqueous layer and re-extract the pure product.

  • Purification by Column Chromatography:

    • The basic nature of your product can cause it to "streak" or tail on a standard silica gel column, leading to poor separation and low recovery.

    • To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a concentrated ammonia solution to the mobile phase.[4] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better recovery.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most robust strategy to guarantee mono-alkylation? For applications where high purity is critical and a two-step synthesis is feasible, the protecting group strategy is superior to using an excess of piperazine. Start with a mono-protected piperazine, such as 1-Boc-piperazine . The Boc group protects one nitrogen, forcing the alkylation to occur exclusively at the other free nitrogen.[5] After the alkylation step, the Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final product cleanly.[5] This method avoids the formation of the di-alkylated byproduct and simplifies purification.

  • FAQ 2: What are the recommended analytical techniques to monitor this reaction?

    • Thin-Layer Chromatography (TLC): Use a mobile phase such as 5-10% Methanol in Dichloromethane, often with ~1% NH₄OH to prevent streaking. Stain with potassium permanganate or ninhydrin to visualize the spots. The product should have an Rf value between the piperazine and the di-alkylated byproduct.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It allows you to monitor the disappearance of starting materials and the appearance of your product (m/z = 183.23 for [M+H]⁺) and the di-alkylated byproduct (m/z = 347.41 for [M+H]⁺), giving you a precise picture of the reaction progress.

  • FAQ 3: Are there any stability concerns with the furazan ring itself? The 1,2,5-oxadiazole (furazan) ring is a stable aromatic heterocycle under typical N-alkylation conditions.[6][7] It is not sensitive to the mild bases (K₂CO₃, DIPEA) or acids (used in work-up or deprotection) employed in this synthesis. However, it is good practice to avoid harsh oxidizing or reducing agents unless a specific transformation of the ring is intended.

Optimized Experimental Protocols

Protocol 1: Mono-Alkylation Using Excess Piperazine

This protocol prioritizes simplicity and atom economy by avoiding protecting groups.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add piperazine (5.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN).

  • Stirring: Stir the suspension vigorously at room temperature.

  • Addition of Alkylating Agent: Dissolve 3-(bromomethyl)-4-methyl-furazan (1.0 eq.) in a small amount of ACN. Add this solution dropwise to the piperazine suspension over 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by LC-MS or TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution. Adjust the aqueous pH to >11 if necessary. Separate the layers and extract the aqueous phase again with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of 0-10% methanol in DCM with 0.5% triethylamine.

Protocol 2: Mono-Alkylation via a Protected Intermediate (Recommended for High Purity)

This two-step protocol provides excellent control and yields a cleaner product.

Part A: N-Alkylation of 1-Boc-piperazine

  • Setup: To a round-bottom flask, add 1-Boc-piperazine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN).

  • Addition of Alkylating Agent: Add a solution of 3-(bromomethyl)-4-methyl-furazan (1.05 eq.) in ACN.

  • Reaction: Heat the mixture to 60-70°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, filter the salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-4-((4-methyl-furazan-3-yl)methyl)piperazine, which can often be used in the next step without further purification.

Part B: Boc Deprotection

  • Setup: Dissolve the crude Boc-protected intermediate from Part A in dichloromethane (DCM).

  • Deprotection: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 4-5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 9).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. If needed, purify by column chromatography as described in Protocol 1.

Data and Workflow Visualization

Table 1: Comparison of Mono-Alkylation Strategies
FeatureExcess Piperazine MethodProtecting Group Method
Steps 12 (Alkylation + Deprotection)
Key Challenge Formation of di-alkylated byproductAdditional synthesis/purification steps
Purification More challenging; requires careful separationSimpler; often minimal purification needed
Yield Moderate to GoodGood to Excellent
Purity GoodExcellent
Recommendation Best for rapid, large-scale synthesis where good purity is sufficient.Best for discovery and medicinal chemistry where high purity is paramount.
Diagrams

TroubleshootingWorkflow Start Low Yield Observed CheckByproduct High MW Byproduct Detected by MS? Start->CheckByproduct CheckConversion High % of Starting Material Remains? CheckByproduct->CheckConversion No DiAlkylation Issue: Di-alkylation CheckByproduct->DiAlkylation Yes WorkupLoss Product Lost During Work-up/Purification? CheckConversion->WorkupLoss No PoorKinetics Issue: Poor Reaction Kinetics CheckConversion->PoorKinetics Yes PoorIsolation Issue: Poor Isolation Technique WorkupLoss->PoorIsolation Yes SolutionDiAlk Solutions: - Use 5-10 eq. Piperazine - Slow Addition of Electrophile - Use Boc-Piperazine Strategy DiAlkylation->SolutionDiAlk SolutionKinetics Solutions: - Switch to Bromomethyl Reagent - Use ACN or DMF Solvent - Add K₂CO₃ or DIPEA Base - Increase Temperature PoorKinetics->SolutionKinetics SolutionIsolation Solutions: - Basify to pH > 11 for Extraction - Use Et₃N/NH₄OH in Column Eluent PoorIsolation->SolutionIsolation

Caption: Troubleshooting workflow for low yield synthesis.

AlkylationCompetition Piperazine Piperazine MonoProduct Desired Product (Mono-alkylated) Piperazine->MonoProduct Reaction 1 (Desired) AlkylHalide R-X (4-Methyl-furazan-3-ylmethyl)-Br DiProduct Byproduct (Di-alkylated) MonoProduct->DiProduct Reaction 2 (Undesired)

Caption: Competing reaction pathways leading to mono- and di-alkylation.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Wikipedia. (n.d.). Furazan. Retrieved from [Link]

  • An, T., et al. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. Retrieved from [Link]

  • Various Authors. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Reddit. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-(4-Methyl-furazan-3-ylmethyl)-piperazine is a critical intermediate often used in the synthesis of bioactive compounds. Its purification presents a unique dual challenge: handling the highly polar, basic piperazine moiety while preserving the integrity of the potentially sensitive 1,2,5-oxadiazole (furazan) ring.

This guide addresses the most frequent technical inquiries regarding the isolation of the mono-substituted product from reaction mixtures containing unreacted piperazine and bis-alkylated byproducts.

Chemical Identity[1][4]
  • Functional Groups: Secondary Amine (Piperazine), 1,2,5-Oxadiazole (Furazan).

  • Key pKa (Predicted): ~9.8 (Piperazine secondary amine), ~5.6 (Piperazine tertiary amine). The furazan ring is electron-withdrawing, potentially lowering the pKa of the adjacent amine slightly.

  • Primary Impurities:

    • Bis-alkylated impurity: 1,4-bis(4-methyl-furazan-3-ylmethyl)-piperazine.

    • Starting Material: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.

    • Degradants:[1][2] Hydrolysis products of the furazan ring (under strong base/high temp).

Diagnostic & Troubleshooting (Q&A)

Issue 1: "I am seeing a significant amount of 'dimer' (bis-alkylated) impurity. How do I prevent or remove this?"

Diagnosis: The formation of the bis-alkylated species (where both nitrogens of the piperazine react) is the most common failure mode in this synthesis. This occurs when the stoichiometry of the piperazine is too low relative to the alkylating agent (3-chloromethyl-4-methylfurazan).

Corrective Actions:

  • Synthesis Adjustment: Ensure you are using a large excess of piperazine (3–5 equivalents) during the reaction. This statistically favors the mono-substitution.

  • Purification Strategy:

    • Water Solubility Differential: The free base of the mono-substituted product is moderately water-soluble, while the bis-impurity is significantly more lipophilic.

    • Protocol: Dissolve the crude residue in dilute aqueous acid (0.5 M HCl). Wash this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate. The bis-impurity (less basic, more lipophilic) will extract into the organic layer. The mono-product remains in the aqueous layer. Basify the aqueous layer (pH > 12) and extract with DCM to recover the pure mono-product.

Issue 2: "My product is turning yellow/brown during concentration. Is the furazan ring decomposing?"

Diagnosis: While the 1,2,5-oxadiazole ring is generally stable to acid, it can be sensitive to strong reducing agents or prolonged heating in strong alkali, leading to ring cleavage. However, coloration is often due to the oxidation of the secondary amine (piperazine) or trace N-oxides, rather than ring destruction.

Corrective Actions:

  • Temperature Control: Do not exceed 40°C during rotary evaporation.

  • Inert Atmosphere: Store the free base under Nitrogen or Argon. Piperazines absorb CO₂ from the air to form carbamates; always seal tightly.

  • Salt Formation: Convert the free base to a Hydrochloride or Oxalate salt immediately. The salt forms are significantly more stable to oxidation and color change than the free oil.

Issue 3: "I cannot get the product to crystallize. It remains an oil."

Diagnosis: The free base of this compound is likely a low-melting solid or viscous oil due to the flexible methylene linker and the non-planar piperazine ring.

Corrective Actions:

  • Switch to Salt Form: Do not attempt to crystallize the free base. Generate the Dihydrochloride (2HCl) or Maleate salt.

    • Solvent System: Dissolve the oil in minimal Ethanol or Isopropanol. Add HCl in Dioxane or Ether dropwise.

    • Anti-solvent: If no precipitate forms, add Diethyl Ether or Hexane until turbid and cool to 4°C.

Issue 4: "The product elutes as a broad, tailing peak on HPLC."

Diagnosis: Secondary amines interact strongly with residual silanols on standard silica-based C18 columns, causing peak tailing.

Corrective Actions:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) (for low pH stability) or 0.1% Triethylamine (TEA) (for high pH stability) to the mobile phase.

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) or a column designed for high pH (e.g., XBridge C18), allowing you to run at pH 10 where the amine is uncharged and peak shape improves.

Detailed Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Purification of Crude)

Use this method to remove bis-alkylated impurities and unreacted starting materials.

  • Dissolution: Dissolve crude reaction residue in Dichloromethane (DCM) (10 mL/g crude).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 10 mL/g).

    • Mechanism:[3][4][5] The basic mono-piperazine protonates and moves to the water. The bis-impurity (less soluble in water) and non-basic impurities remain in DCM.

  • Organic Wash: Combine acidic aqueous layers. Wash with fresh DCM (1 x 10 mL/g) to ensure removal of lipophilic impurities. Discard organic layers.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH or Sat. Na₂CO₃ until pH reaches ~12–13.

    • Note: Watch for oiling out of the product.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 15 mL/g).

  • Drying: Dry combined organic extracts over anhydrous Na₂SO₄ . Filter and concentrate in vacuo (Bath < 40°C).

Protocol B: Hydrochloride Salt Formation (Stabilization)

Use this method for long-term storage.

  • Solvation: Dissolve 1.0 g of the purified free base oil in 5 mL Isopropanol (IPA) .

  • Acid Addition: Add 2.2 equivalents of HCl (4M in Dioxane or 12M aqueous conc. HCl).

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If no solid forms, add Diethyl Ether dropwise until the solution turns cloudy.

  • Crystallization: Stir at room temperature for 30 minutes, then cool to 0°C for 1 hour.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Visualizations & Workflows

Diagram 1: Purification Decision Matrix

This logic flow helps you decide the best purification route based on the state of your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Check TLC/LC-MS Major Impurity? Start->CheckImpurity BisImpurity Bis-Alkylated Dimer (Lipophilic) CheckImpurity->BisImpurity High Rf Spot Piperazine Excess Piperazine (Highly Polar) CheckImpurity->Piperazine Baseline Spot Clean Clean Profile (>90%) CheckImpurity->Clean Single Spot AcidBase Protocol A: Acid/Base Extraction BisImpurity->AcidBase Selectivity required WaterWash Water Wash / Brine (Remove excess Pip) Piperazine->WaterWash Solubility diff SaltForm Protocol B: HCl Salt Formation Clean->SaltForm AcidBase->SaltForm WaterWash->SaltForm Final Pure Stable Salt SaltForm->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Diagram 2: Reaction & Impurity Pathway

Understanding the origin of the "Bis" impurity is key to prevention.

ReactionPathway SM1 3-chloromethyl- 4-methylfurazan Mono Target Product (Mono-substituted) SM1->Mono + Pip (k1) Pip Piperazine (Excess) Bis Impurity (Bis-substituted) Mono->Bis + SM1 (k2) Note Control Strategy: Keep [Pip] >> [SM1] to minimize k2 path Note->Mono

Caption: Kinetic pathway showing how excess piperazine prevents the secondary reaction that forms the bis-impurity.

Technical Data Specifications

Table 1: Solubility Profile (Free Base vs. HCl Salt)

Data estimated based on structural analogs (benzylpiperazine/furazan derivatives).

SolventFree Base (Oil/Solid)Dihydrochloride Salt (Solid)Application
Water Low / Moderate (pH dependent)High (>100 mg/mL) Aqueous workup phase
Dichloromethane High InsolubleExtraction solvent
Ethanol/IPA HighModerate (Hot), Low (Cold)Recrystallization
Diethyl Ether ModerateInsoluble Anti-solvent for precipitation
Hexane/Heptane LowInsolubleWashing non-polar impurities
Table 2: Recommended HPLC Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA (or 10mM Ammonium Bicarbonate pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Piperazine absorption) & 254 nm (Aromatic/Furazan)
Notes The furazan ring has weak UV absorbance; 210 nm is critical for detection.[3][6][7]

References

  • ChemicalBook. (2022). 1,2,5-Oxadiazole Properties and Applications. Retrieved from

  • BenchChem. (2025).[8] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

  • M.D.P.I. (2023). Synthesis of piperazine derivatives via Mannich reaction. Retrieved from

  • Science of Synthesis. (2004). Product Class 7: 1,2,5-Oxadiazoles (Furazans). Retrieved from

Sources

Resolving phase separation issues in furazan-piperazine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers working with furazan-piperazine compounds. This guide provides expert-driven troubleshooting advice and in-depth answers to common questions regarding phase separation issues during liquid-liquid extraction (LLE). As Senior Application Scientists, we understand that robust and reproducible purification is critical to drug development and research. This center is designed to explain the causality behind experimental challenges and provide validated protocols to overcome them.

Troubleshooting Guide: Resolving Phase Separation Failures

This section addresses specific issues you may encounter during the extraction of furazan-piperazine derivatives. The solutions are presented in a logical, step-by-step progression from the simplest to the most definitive.

Q1: I've performed the extraction, but a stubborn emulsion has formed between the aqueous and organic layers. How can I break it?

Expert Analysis: Emulsion formation is the most common failure mode in LLE.[1] It occurs when surfactant-like molecules, which may be your target compound, impurities, or degradation products, reduce the interfacial tension between the two immiscible liquids.[1] This creates a stable mixture of fine droplets of one phase suspended in the other. Vigorous shaking is a primary cause of this issue.[1][2]

Solutions Workflow:

Below is a systematic workflow for addressing emulsions. Start with the least invasive methods first.

G start Problem: Stable Emulsion Formed patience Step 1: Patience & Gentle Agitation Let stand for 15-30 mins. Gently swirl or tap the vessel. start->patience mechanical Step 2: Mechanical Disruption Insert a glass rod and stir the emulsion layer. Or, use a low-speed vortex. patience->mechanical If unresolved... salting Step 3: 'Salting Out' Add saturated NaCl (brine) solution. Increases aqueous phase polarity. mechanical->salting If unresolved... ph_adjust Step 4: pH Adjustment (For Piperazines) Add 1M NaOH to basify (pH > 11) or 1M HCl to acidify (pH < 4). salting->ph_adjust If unresolved... centrifuge Step 5: Centrifugation Spin at moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. ph_adjust->centrifuge If unresolved... filtration Step 6: Filtration Pass the mixture through a plug of glass wool or phase separation paper. centrifuge->filtration If unresolved... solvent_mod Step 7: Solvent Modification Add a small amount (~1-5% v/v) of a different organic solvent (e.g., methanol, chloroform) to alter polarity. filtration->solvent_mod If unresolved... end Resolution: Phases Separated solvent_mod->end Leads to... G cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (e.g., DCM) protonated Piperazine Salt (Charged, R₂NH₂⁺) Soluble in Water freebase_aq Piperazine Free Base (Neutral, R₂N) Slightly Soluble protonated->freebase_aq Add Base (e.g., NaOH) pH > 10 freebase_aq->protonated Add Acid (e.g., HCl) pH < 5 freebase_org Piperazine Free Base (Neutral, R₂N) Soluble in Organic freebase_aq->freebase_org Partitions into Organic Phase freebase_org->freebase_aq Partitions into Aqueous Phase caption Fig. 2: Effect of pH on Piperazine Extraction

Caption: Effect of pH on Piperazine Solubility and Extraction.

Q3: The interface between the layers is cloudy, or I see solid material precipitating.

Expert Analysis: A cloudy interface or precipitation often indicates one of three issues:

  • Incipient Emulsion: The cloudiness is a micro-emulsion that hasn't fully stabilized. This is common with surfactant-like molecules. [1]2. Limited Solubility: The target compound or an impurity may have poor solubility in both the organic and aqueous phases, causing it to "crash out" at the interface.

  • pH-Dependent Precipitation: For amphoteric molecules or when dealing with piperazine salts, adjusting the pH can cause the compound to precipitate if it is least soluble at that specific pH (its isoelectric point).

Solutions:

  • Address the Emulsion: Apply the techniques from Q1 (patience, salting out, centrifugation).

  • Alter the Solvent System:

    • Add more organic solvent to fully dissolve any precipitated organic-soluble material.

    • If solubility is the issue, consider switching to a different extraction solvent. For example, if ethyl acetate is failing, dichloromethane (DCM) or a mixture like DCM/methanol might be more effective.

  • Filter the Mixture: If a significant amount of solid is present, filter the entire biphasic mixture through a Büchner funnel to remove the solid before proceeding with the phase separation. The solid can then be analyzed separately.

Frequently Asked Questions (FAQs)

Q4: What are the fundamental chemical properties of furazan and piperazine that influence extraction?

Expert Analysis:

  • Piperazine: As a cyclic diamine, its behavior is dominated by its basicity. The two nitrogen atoms make it highly polar and prone to hydrogen bonding. Its solubility is highly dependent on pH, as explained in Q2. [3][4]This pH-switchable behavior is the most critical factor to control during its extraction.

  • Furazan (1,2,5-Oxadiazole): This is a heterocyclic aromatic ring. [5]While the ring itself is relatively stable, its overall contribution to a molecule's properties depends on the other substituents. In medicinal chemistry, furazan moieties are often incorporated into larger molecules to modulate properties like metabolic stability or receptor binding. [6]Unless substituted with strongly acidic or basic groups, the furazan ring itself is less likely to be the primary cause of phase separation issues compared to a piperazine moiety. The key is to consider the properties of the entire molecule.

Q5: Should I shake or swirl my separatory funnel?

Expert Analysis: This is a critical point of technique. While vigorous shaking maximizes the surface area for extraction, it is also the leading cause of intractable emulsions. [1]* Recommendation: Start with gentle inversions or swirling. [1]Invert the funnel slowly 10-15 times, venting frequently to release pressure. This is often sufficient for efficient extraction without inducing an emulsion. If you know your mixture is prone to emulsification, avoid shaking altogether.

Q6: When should I consider an alternative to liquid-liquid extraction?

Expert Analysis: If you consistently face emulsion problems with a specific sample type, it may be more efficient to change your purification strategy.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto a high-surface-area solid support (like diatomaceous earth). The immiscible organic solvent is then passed through this support. This method eliminates the formation of emulsions because the two liquid phases are not vigorously mixed. [1]* Solid-Phase Extraction (SPE): SPE is another robust alternative where the target compound is retained on a solid sorbent while impurities are washed away, or vice-versa. [7]This technique is highly selective and completely avoids emulsion issues.

Summary of Troubleshooting Techniques
Technique Mechanism of Action Best For... Reference(s)
Patience / Gentle Agitation Allows droplets to coalesce naturally over time.Minor emulsions or cloudy interfaces.[8][9]
"Salting Out" (Add Brine) Increases aqueous phase polarity, forcing organics out.The most common and effective method for breaking emulsions.[2][8]
Centrifugation Applies g-force to physically separate the phases.Stubborn emulsions, especially at a smaller scale.[1][8][10]
pH Adjustment Changes the charge state and solubility of ionizable compounds.Extractions involving basic (piperazine) or acidic compounds.[11][4]
Temperature Change Alters solvent density and solubility.When phase densities are very similar.[2][12]
Solvent Modification Changes the polarity of one phase to dissolve emulsifiers.When an emulsifying agent has borderline solubility.[1][10]
Filtration Physically disrupts the emulsion or separates layers.Removing precipitated solids or breaking minor emulsions.[1]
Ultrasonic Bath Uses sonic energy to promote droplet coalescence.Breaking emulsions in smaller sample vials.[8][9]
Protocol: Standard Emulsion Breaking Procedure Using Brine

This protocol describes the most common and reliable method for breaking an emulsion during a liquid-liquid extraction.

Materials:

  • Separatory funnel containing the emulsified biphasic mixture.

  • Saturated Sodium Chloride (Brine) solution.

  • Additional organic and aqueous solvents.

  • Receiving flasks.

Procedure:

  • Initial Assessment: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 10-15 minutes. Observe if any spontaneous separation occurs.

  • Brine Addition: Add a volume of saturated brine solution equivalent to 10-20% of the aqueous phase volume into the separatory funnel.

  • Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel.

  • Observation: Place the funnel back on the ring stand and allow it to sit. You should observe the emulsion begin to break and the interface clarify over the next 5-15 minutes.

  • Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.

  • Separation: Once a clear interface has formed, carefully drain the lower layer. If the interface is still not perfectly sharp, it is better to leave a small amount of the interface behind with one layer and perform a back-extraction to recover any lost product, rather than contaminating your desired layer.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate.

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.

  • How to extract/isolate piperazine from water without distillation? ResearchGate.

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.

  • Common Challenges with Pharmaceutical & Chemical Separation. Western States Machine.

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed.

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.

  • Influence of pH of Piperazine strip ionization and fraction of extraction. ResearchGate.

  • Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate.

  • Furazan. Wikipedia.

  • Tackling emulsions just got easier. Biotage.

  • What can I do if I don't get a phase separation between my organic and water phases? Chemistry Stack Exchange.

  • Monocyclic furazans and furoxans. ResearchGate.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Furazans in Medicinal Chemistry. ACS Publications.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.

  • Recent trends in the impurity profile of pharmaceuticals. PMC.

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of fragment-based drug discovery, 1-(4-Methyl-furazan-3-ylmethyl)-piperazine serves as a critical heterocyclic building block. Its structural duality—combining an electron-deficient furazan ring with a basic, nucleophilic piperazine moiety—presents unique analytical challenges.

This guide provides a technical comparison of analytical approaches for characterizing this molecule. We move beyond simple spectral listing to compare Solvent Systems (CDCl₃ vs. DMSO-d₆) and Chemical States (Free Base vs. HCl Salt) . These comparisons are essential for researchers optimizing purity assays, monitoring reactions, or validating salt formation in late-stage development.

Structural Analysis & Theoretical Assignments

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of three key moieties:

  • The Furazan Core: An electron-withdrawing 1,2,5-oxadiazole ring substituted with a methyl group.

  • The Methylene Bridge: A

    
     linker connecting the heterocycle to the amine.
    
  • The Piperazine Ring: A semi-rigid aliphatic cycle with secondary and tertiary amine centers.

Assignment Logic Flow

The following diagram illustrates the logical pathway for signal assignment based on electronic shielding effects.

NMR_Assignment_Logic Structure This compound Furazan_Me Methyl Group (-CH3) Attached to Furazan Structure->Furazan_Me Bridge Methylene Bridge (-CH2-) Deshielded by Heterocycle & N Structure->Bridge Pip_Ring Piperazine Ring (-CH2-CH2-) AA'BB' System Structure->Pip_Ring Signal_A Singlet (~2.3 - 2.5 ppm) 3H Integration Furazan_Me->Signal_A No coupling Signal_B Singlet (~3.6 - 3.8 ppm) 2H Integration Bridge->Signal_B Isolated CH2 Signal_C Multiplets/Triplets (2.4 - 3.0 ppm) 8H Total Pip_Ring->Signal_C Ring dynamics

Figure 1: Logic flow for structural deconvolution and signal assignment.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the spectral resolution and chemical shifts, particularly for the piperazine ring and exchangeable protons.

Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Excellent for Free Base; Poor for Salts.Universal (dissolves salts & free base).Use CDCl₃ for routine purity checks of the free base.
NH Detection Often invisible or broad/flat band.Sharp/Broad singlet visible (>2.0 ppm).Use DMSO-d₆ if confirming the secondary amine (NH).
Water Peak ~1.56 ppm (can overlap with NH).~3.33 ppm (can overlap with piperazine).CDCl₃ provides a cleaner aliphatic window (2.0-4.0 ppm).
Resolution Sharper multiplets for piperazine.Viscosity causes slight line broadening.CDCl₃ is superior for coupling constant analysis.
Detailed Spectral Comparison

1. The Piperazine Region (2.0 – 3.0 ppm):

  • In CDCl₃: The piperazine protons typically resolve into two distinct triplets (or complex multiplets) due to the chair conformation. The protons adjacent to the alkylated nitrogen (

    
    ) appear upfield (~2.45 ppm), while those adjacent to the secondary amine (
    
    
    
    ) appear slightly downfield (~2.90 ppm).
  • In DMSO-d₆: The higher viscosity and hydrogen bonding often cause these signals to coalesce or broaden. The chemical shift difference between the two sets of piperazine protons may decrease, leading to a tighter cluster around 2.3 – 2.7 ppm.

2. The Methylene Bridge (~3.7 ppm):

  • In CDCl₃: Appears as a sharp singlet.

  • In DMSO-d₆: Remains a singlet but typically shifts downfield by 0.1–0.2 ppm due to polarity effects.

Comparative Analysis 2: Chemical State (Free Base vs. HCl Salt)

In drug development, this molecule is frequently converted to a hydrochloride salt to improve bioavailability. Distinguishing the salt from the free base via NMR is a critical quality control step.

Mechanism of Shift

Protonation of the piperazine nitrogen creates a positive charge (ammonium species). This exerts a strong electron-withdrawing inductive effect (-I) , deshielding adjacent protons and shifting their signals downfield.

Quantitative Shift Data (Estimated)
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Furazan-CH₃ 2.35 (s)2.45 (s)+0.10 (Minor)
Bridge -CH₂- 3.70 (s)4.20 (s)+0.50 (Significant)
Piperazine -CH₂- 2.40 – 2.90 (m)3.20 – 3.60 (br m)+0.60 – 0.80 (Major)
Amine NH ~1.8 (broad, often unseen)9.0 – 10.0 (broad s)Distinct Appearance
Diagnostic Indicators
  • Bridge Deshielding: The singlet for the methylene bridge moves significantly downfield (often >4.0 ppm) in the salt form due to the proximity of the protonated nitrogen.

  • Loss of Resolution: Salt formation often "locks" the piperazine conformation or induces rapid exchange, broadening the ring proton signals into a featureless hump in the 3.0–3.5 ppm region.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility, the following self-validating protocol is recommended.

Workflow Diagram

NMR_Protocol Start Sample Preparation Solvent Select Solvent: CDCl3 (Base) or DMSO-d6 (Salt) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL Filter if cloudy Solvent->Prep Acq Acquisition (300-600 MHz) ns=16, d1=1.0s Prep->Acq Process Processing LB=0.3 Hz, Phase, Baseline Acq->Process Check Quality Check: TMS @ 0.00 ppm Solvent Residual Correct? Process->Check Finish Generate Report Check->Finish Pass Reprocess Reprocess/Reshim Check->Reprocess Fail Reprocess->Acq

Figure 2: Step-by-step workflow for acquiring high-fidelity NMR data.

Detailed Steps
  • Sample Mass: Weigh 5–10 mg of the compound. Using less than 2 mg may require excessive scans (low S/N); using more than 20 mg can cause viscosity broadening.

  • Solvent Handling:

    • Use high-quality deuterated solvents (

      
      ).
      
    • CRITICAL: If analyzing the Free Base in CDCl₃, ensure the solvent is acid-free (store over basic alumina or silver foil) to prevent in-situ salt formation, which causes shifting multiplets.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard) or 
      
      
      
      (for quantitative work).
    • Relaxation Delay (d1): Set to

      
       second. For quantitative integration of the methyl singlet vs. the bridge, ensure d1 is 
      
      
      
      (approx 3-5 seconds).
    • Scans (ns): 16 scans are usually sufficient for 10 mg samples.

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

    • Reference the spectrum:

      • CDCl₃: Residual

        
         at 7.26 ppm .
        
      • DMSO-d₆: Residual quintet at 2.50 ppm .

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]

  • Reich, H. J. (2024). Proton NMR Data. University of Wisconsin-Madison Chemistry Department. [Link]

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine. It further contrasts this established method with Ultra-Performance Liquid Chromatography (UPLC) to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach. The methodologies and principles discussed adhere to the stringent requirements of international regulatory bodies, ensuring scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring both a furazan and a piperazine moiety. The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy. Therefore, a robust, validated analytical method is paramount for its quantitative analysis in contexts ranging from synthesis monitoring to final product release. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a detailed framework for the validation of analytical procedures.[1][2][3]

The primary objective of this analytical method is to accurately quantify the purity of the main compound while simultaneously separating it from any potential process-related impurities or degradation products.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. This choice is predicated on the polarity of the target analyte and the widespread availability and robustness of RP-HPLC systems in quality control laboratories.

Causality behind Experimental Choices
  • Stationary Phase: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected due to its versatility and proven efficacy in separating compounds of moderate polarity. The long alkyl chains provide sufficient hydrophobic interaction for retaining the analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Phase: A phosphate buffer (e.g., 20 mM potassium phosphate) set to a pH of ~7.0. The piperazine moiety is basic, and maintaining a neutral pH ensures consistent ionization and good peak shape.

    • Organic Phase: Acetonitrile is chosen over methanol as it typically provides better peak resolution and lower backpressure.

  • Detection: UV detection at a wavelength of approximately 210 nm is selected. While the furazan ring has some UV absorbance, many organic molecules, including potential impurities, are detectable at lower wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Temperature: The column is maintained at 30°C to ensure reproducible retention times and improve peak symmetry.

Proposed Chromatographic Conditions
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

HPLC Method Validation: A Self-Validating System

The validation of the analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4] The following parameters are evaluated according to ICH Q2(R1) guidelines.[1][2][5]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] To prove this, forced degradation studies are essential.[6][7]

Experimental Protocol: Forced Degradation

  • Prepare solutions of this compound at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for a total of 1.2 million lux hours.[8]

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is deemed specific if the main peak is well-resolved from all degradation product peaks, and the peak purity can be confirmed using a PDA detector. The goal is to achieve 5-20% degradation.[7]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_comp Method Comparison cluster_rep Finalization Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Comp Compare with UPLC Method Rob->Comp Report Validation Report Comp->Report

Caption: Workflow for HPLC method development, validation, and comparison.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity test, the range should typically cover 50% to 150% of the expected test concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.

Experimental Protocol: Accuracy

  • Prepare a placebo (a mixture of all excipients without the API).

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six identical samples at 100% of the test concentration and analyze them.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the relative standard deviation (%RSD) for the results from both sets of experiments.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a sample under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more modern liquid chromatography technique that uses smaller particle size columns (<2 µm) and higher pressures. This results in faster analysis times and improved resolution.

Proposed UPLC Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temp. 35°C
Detection UV at 210 nm
Injection Volume 2 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Diagram: Separation Principle

Separation cluster_injection cluster_detection inj Sample Mixture start inj->start Mobile Phase Flow end det Detector Signal end->det Separated Components imp1 Impurity A imp1->end Elutes First main API main->end Elutes Second imp2 Impurity B imp2->end Elutes Third

Caption: Conceptual separation of the API from its impurities in the column.

Performance Comparison: HPLC vs. UPLC

The following tables summarize hypothetical but realistic validation data to provide a direct comparison between the two methods.

Validation Summary
Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria
Specificity PassesPassesPeak purity > 99.5%
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 50 - 15050 - 150As defined
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 100.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%0.55%≤ 2.0%
Precision (Intermediate %RSD) 1.10%0.75%≤ 2.0%
LOD (µg/mL) 0.150.05Reportable
LOQ (µg/mL) 0.450.15Reportable
Robustness RobustRobustSystem suitability passes
Performance Characteristics
FeatureHPLC MethodUPLC MethodJustification
Analysis Time ~25 minutes~5 minutesSmaller particles and higher flow rates in UPLC lead to significantly faster runs.
Solvent Consumption HighLow (~80% less)Lower flow rates and shorter run times drastically reduce solvent usage.
Resolution GoodExcellentSub-2 µm particles provide higher theoretical plates and sharper peaks.
Sensitivity (LOD/LOQ) GoodExcellentSharper, more concentrated peaks in UPLC result in better signal-to-noise ratios.
System Cost StandardHighUPLC systems capable of handling high backpressures are more expensive.
Method Transferability HighModerateHPLC systems are more common; transferring a UPLC method requires compatible equipment.

Conclusion and Recommendations

Both the developed RP-HPLC and UPLC methods are demonstrated to be suitable for their intended purpose of determining the purity of this compound. The validation data confirms that both methods are specific, linear, accurate, precise, and robust.

  • The RP-HPLC method stands as a reliable and accessible choice for routine quality control. Its robustness and the ubiquity of HPLC instrumentation make it a practical workhorse for most laboratories.

  • The UPLC method offers significant advantages in terms of speed, sensitivity, and solvent reduction. For high-throughput environments or when analyzing trace-level impurities, UPLC is the superior choice, providing a more efficient and environmentally friendly analytical solution.

The selection between HPLC and UPLC should be based on the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, and available instrumentation.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmazone. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

Sources

Comparative Bioactivity Guide: Furazan vs. Pyridine-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Furazan (1,2,5-oxadiazole) and Pyridine-Piperazine scaffolds. While both are nitrogen-rich heterocycles used in drug discovery, they occupy distinct chemical spaces.

  • Pyridine-Piperazine is the "Medicinal Workhorse," a privileged scaffold found in over 15 FDA-approved kinase inhibitors and antipsychotics. Its primary utility lies in solubility enhancement and precise hydrogen-bonding interactions within ATP-binding pockets.

  • Furazan is the "Metabolic Warhead," a high-energy, electron-deficient ring often used as a bioisostere for amides or as a nitric oxide (NO) donor. It is specialized for modulating metabolic stability and targeting cysteine-rich enzymes (e.g., IDO1).

Part 1: Physicochemical & Pharmacophore Analysis

Electronic & Structural Divergence

The bioactivity differences between these scaffolds stem directly from their electronic distributions.

  • Pyridine-Piperazine:

    • Basicity: The piperazine nitrogen (pKa ~9.8) provides a cationic center at physiological pH, crucial for solubility and ionic interactions with aspartate/glutamate residues in receptor pockets.

    • Topology: The pyridine ring acts as a rigid, planar linker, while the piperazine offers a defined "chair" conformation, projecting substituents into solvent-exposed regions.

    • Key Interaction: Hydrogen Bond Acceptor (Pyridine N) + Hydrogen Bond Donor/Cation (Piperazine NH).

  • Furazan (1,2,5-Oxadiazole): [1][2]

    • Electron Deficiency: The furazan ring is highly electron-withdrawing due to the electronegative oxygen and two nitrogens. It significantly lowers the pKa of adjacent amines.

    • Lipophilicity: Unlike the basic piperazine, furazan is neutral and lipophilic (

      
      -excessive but electron-poor), allowing it to penetrate hydrophobic pockets or cross the blood-brain barrier (BBB) more effectively.
      
    • Key Interaction: Dipole-dipole interactions and covalent trapping (thiol modification).

SAR Visualization (Mechanism of Action)

SAR_Mechanism cluster_0 Pyridine-Piperazine (The Workhorse) cluster_1 Furazan (The Warhead) PP_Struct Pyridine-Piperazine Scaffold Kinase Target: Kinase ATP Pocket (e.g., CDK4/6, VEGFR) PP_Struct->Kinase H-Bonding (Hinge Region) Solubility High Solubility (Lysosomal Trapping) PP_Struct->Solubility Protonation (pH 7.4) FZ_Struct Furazan (1,2,5-Oxadiazole) Scaffold IDO Target: Heme Enzymes (e.g., IDO1) FZ_Struct->IDO Heme Coordination NO_Release NO Release (Hypoxic Activation) FZ_Struct->NO_Release Bioreduction

Figure 1: Mechanistic divergence. Pyridine-piperazines rely on non-covalent H-bonding for kinase selectivity, while Furazans utilize electronic effects for heme coordination or bio-activation (NO release).

Part 2: Comparative Bioactivity & Performance[3]

Oncology: Kinase Selectivity vs. Immunomodulation

Pyridine-Piperazine (Kinase Dominance): This scaffold is the industry standard for Type I and II kinase inhibitors. The pyridine nitrogen often binds to the "hinge region" of the kinase, while the piperazine tail extends into the solvent front to improve pharmacokinetic (PK) properties.

  • Example:Palbociclib (CDK4/6 inhibitor). The piperazine moiety is essential for its oral bioavailability.

  • Data: Typical IC50 values against MCF-7 or A549 cell lines range from 0.5 µM to 5.0 µM depending on the linker [1].

Furazan (Immunometabolism): Furazans are rarely simple ATP-competitors. They excel as inhibitors of IDO1 (Indoleamine 2,3-dioxygenase), an enzyme that suppresses the immune system in tumors.

  • Example:Epacadostat analogs.[3] The furazan ring coordinates with the heme iron of the enzyme.

  • Data: High potency (IC50 < 100 nM) but often lower solubility than piperazines [2].

Antimicrobial: Efflux vs. Penetration
  • Pyridine-Piperazine: Often acts by inhibiting DNA gyrase or acting as an efflux pump inhibitor. However, the basic nitrogen is prone to rapid efflux by bacteria.

  • Furazan: Exhibits "thiol-trapping" ability. In tuberculosis research, furazan derivatives have shown ability to release NO inside the macrophage, killing dormant bacteria that are resistant to standard antibiotics [3].

Comparative Data Summary
FeaturePyridine-Piperazine DerivativesFurazan Derivatives
Primary Mechanism Competitive Inhibition (ATP/Receptor)Heme Coordination / NO Release / Covalent
Solubility (LogS) High (due to ionizable amine)Low to Moderate (Neutral)
Metabolic Stability Moderate (N-oxidation, dealkylation)High (Ring is stable, but reducible)
Key Therapeutic Area Oncology (Kinase), CNS (GPCRs)Oncology (Immuno), Anti-TB, Energetics
Toxicity Risk hERG Channel Blockade (QT prolongation)Mutagenicity (Ames positive potential)
Typical Potency (IC50) 0.1 µM - 5.0 µM (Broad)10 nM - 1.0 µM (Target Specific)

Part 3: Experimental Protocols

Synthesis Workflows

To validate these bioactivities, distinct synthetic routes are required.

Protocol A: Pyridine-Piperazine Synthesis (SNAr)

  • Principle: Nucleophilic aromatic substitution on a chloropyridine.

  • Reagents: 2-chloro-3-nitropyridine, N-Boc-piperazine, K2CO3, Acetonitrile (ACN).

  • Dissolve 1.0 eq of chloropyridine in ACN.

  • Add 1.5 eq of piperazine derivative and 2.0 eq of K2CO3.

  • Reflux at 80°C for 12 hours.

  • Validation: Monitor TLC ( disappearance of starting material).

  • Purification: Column chromatography (Hexane:EtOAc).

Protocol B: Furazan Synthesis (Dehydration)

  • Principle: Dehydration of glyoximes.

  • Reagents:

    
    -dioxime, SOCl2 or Ac2O.
    
  • Suspend glyoxime precursor in DCM.

  • Add thionyl chloride (SOCl2) dropwise at 0°C.

  • Reflux for 4 hours.

  • Safety: Furazan precursors can be energetic; temperature control is critical.

Screening Workflow Diagram

Workflow cluster_syn Synthesis Phase cluster_assay Bioassay Phase Start Lead Identification Syn_PP Route A: Pyridine-Piperazine (SNAr Coupling) Start->Syn_PP Syn_FZ Route B: Furazan (Glyoxime Dehydration) Start->Syn_FZ MTT MTT Cytotoxicity Assay (MCF-7 / A549) Syn_PP->MTT Syn_FZ->MTT Target Target Specific Assay (Kinase vs. IDO1) MTT->Target Hits (IC50 < 10µM)

Figure 2: Experimental cascade. Parallel synthesis routes converge at phenotypic screening (MTT), followed by target deconvolution.

Part 4: References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: National Institutes of Health (NIH) / PMC [Link]

  • Furazans in Medicinal Chemistry. Source: ACS Journal of Medicinal Chemistry [Link][4]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. Source: MDPI (Molecules) [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. Source: International Journal of Science and Technology (IJSAT) [Link]

Sources

Technical Comparison: IR Fingerprinting of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of This compound , a critical intermediate scaffold containing both a pharmacophoric piperazine ring and a high-energy 1,2,5-oxadiazole (furazan) core.

For researchers and drug development professionals, distinguishing this molecule from its precursors—specifically 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole and piperazine —is a common analytical challenge. This guide compares the spectral performance of the target molecule against these alternatives, establishing a self-validating protocol for synthesis monitoring and structural confirmation.

Structural Context & Synthesis Workflow

To accurately interpret the IR spectrum, one must understand the transformation. The target molecule is typically synthesized via nucleophilic substitution. The spectral "fingerprint" shifts as the C-Cl bond of the precursor is replaced by the C-N bond of the piperazine ring.

Synthesis_IR_Flow Precursor Precursor: 3-(chloromethyl)-4-methyl-furazan (Diagnostic: C-Cl Stretch) Reaction Nucleophilic Substitution (SN2) Precursor->Reaction Loss of ~700 cm⁻¹ (C-Cl) Reagent Reagent: Piperazine (Diagnostic: Strong N-H) Reagent->Reaction Incorporation of C-N Product Target: This compound (Diagnostic: Furazan C=N + Piperazine Skeleton) Reaction->Product New Fingerprint

Figure 1: Synthesis pathway highlighting the critical functional group interchanges detectable via IR spectroscopy.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary "alternatives" (precursors/reagents) to facilitate rapid identification.

Table 1: Diagnostic Peak Comparison
Functional GroupTarget Molecule (Product)Alternative 1: Precursor (Chloromethyl-furazan)Alternative 2: Reagent (Piperazine)Validation Logic
C=N Stretch (Furazan) 1620 – 1560 cm⁻¹ (Medium/Sharp)1620 – 1560 cm⁻¹AbsentConfirms retention of the furazan ring integrity during synthesis.
N-H Stretch 3300 – 3200 cm⁻¹ (Single band, Secondary Amine)Absent~3400 – 3200 cm⁻¹ (Broad/Multiple bands)Product has only one secondary amine; Piperazine has two.
C-Cl Stretch Absent750 – 700 cm⁻¹ (Strong)AbsentCritical Check: Disappearance of this peak confirms reaction completion.
C-H Stretch (Aliphatic) 2950 – 2800 cm⁻¹ (Mixed -CH₂-/-CH₃)2950 – 2900 cm⁻¹ (-CH₃ only)2950 – 2800 cm⁻¹ (Ring -CH₂-)Increased complexity in the product due to methylene bridge + piperazine ring.
N-O Stretch (Ring) 1000 – 880 cm⁻¹ 1000 – 880 cm⁻¹AbsentCharacteristic "breathing" mode of the oxadiazole ring.
Detailed Peak Assignment & Mechanistic Insight
A. The Furazan Core (1,2,5-Oxadiazole)

The furazan ring is a rigid, planar system. Unlike standard aromatic rings, its lack of hydrogen atoms on the ring carbons (in this substituted form) simplifies the C-H stretching region.

  • C=N Stretches (1620–1560 cm⁻¹): This is the "heartbeat" of the molecule. In the target, this band may appear as a doublet due to the asymmetry introduced by the piperazine substitution versus the methyl group [1].

  • N-O Bond (approx. 1000–880 cm⁻¹): This bond is unique to the furazan/furoxan class. It provides a fingerprint distinct from standard piperazine derivatives [2].

B. The Piperazine Moiety
  • N-H Stretch (3300–3200 cm⁻¹): In the target molecule, the piperazine ring is mono-substituted. This leaves one secondary amine (-NH) free. You should observe a single, relatively sharp band here.

    • Comparison: Pure piperazine (the alternative) often shows a broader or split band due to hydrogen bonding and the presence of two N-H sites.

  • Piperazine Ring Skeletal (1150–1000 cm⁻¹): A series of bands corresponding to C-N and C-C skeletal vibrations. These will overlap with the furazan breathing modes, creating a complex "fingerprint" region that distinguishes the product from the simple starting material [3].

C. The Methylene Bridge (-CH₂-)
  • Scissoring/Bending (~1450 cm⁻¹): The methylene group linking the two rings introduces a scissoring vibration. While often overlapping with methyl bending modes, an increase in intensity in this region compared to the precursor suggests successful alkylation.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that allows for the subtle distinctions described above, follow this specific protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid hygroscopic water interference in the N-H region.

Step-by-Step Procedure:

  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O lines.

  • Precursor Check (Control): Run a scan of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole.

    • Checkpoint: Verify the strong C-Cl band at ~700-750 cm⁻¹.

  • Sample Scan: Place ~5 mg of the target product on the crystal. Apply pressure to ensure contact.

    • Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Data Processing: Apply baseline correction.

  • Validation Criteria (The "Pass/Fail" Test):

    • Pass: Presence of 1600 cm⁻¹ (Furazan) AND 3300 cm⁻¹ (Amine) AND Absence of 700 cm⁻¹ (C-Cl).

    • Fail: Presence of 700 cm⁻¹ (Unreacted precursor) OR Absence of 3300 cm⁻¹ (Alkylation at both piperazine nitrogens).

Performance vs. Alternatives (NMR)

While IR is excellent for functional group verification, it should be paired with NMR for definitive structural elucidation.

FeatureIR Spectroscopy ¹H NMR Spectroscopy
Speed Instant (No solvent needed with ATR)Slow (Requires deuterated solvent)
Differentiation Excellent for Functional Groups (C-Cl vs C-N)Excellent for Connectivity (Coupling)
Quantification Poor (Beer-Lambert limitations in solids)High (Integration of peaks)
Best Use Reaction Monitoring (Did the C-Cl disappear?)[1]Final Purity Assay

Recommendation: Use IR for real-time monitoring of the coupling reaction between the chloromethyl-furazan and piperazine. Use NMR to confirm that the substitution occurred at only one nitrogen of the piperazine ring.

References
  • Sheremetev, A. B., et al. (2023).[2] Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits.[3] MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2020). Finding Furoxan Rings. RSC Advances. Available at: [Link]

  • Gunasekaran, S., et al. (2025).[4] Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at: [Link]

  • PubChem. (2025).[5] 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Data. National Library of Medicine. Available at: [Link]

Sources

Comparative Stability Guide: 1-(4-Methyl-furazan-3-ylmethyl)-piperazine vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine vs. Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the stability profile of This compound (MFMP) relative to its structural analogues. MFMP combines a 1,2,5-oxadiazole (furazan) ring with a piperazine moiety via a methylene bridge.

The Verdict: MFMP exhibits superior metabolic stability compared to phenyl-piperazine analogues (avoiding arene hydroxylation) and superior chemical stability compared to furoxan (N-oxide) derivatives. However, it possesses specific vulnerabilities to oxidative degradation at the piperazine ring and nucleophilic ring-opening under strongly basic conditions (


).

Chemical Structure & Properties Analysis[1][2][3][4][5]

The stability of MFMP is dictated by the interaction between its two pharmacophores: the electron-deficient furazan ring and the electron-rich piperazine.

FeatureChemical MoietyStability Implication
Core Ring 1,2,5-Oxadiazole (Furazan)High Thermal Stability: Stable up to ~200°C (unlike Furoxans). Hydrolytic Resistance: Stable in acid; susceptible to base-induced cleavage.
Linker Methylene (

)
Benzylic-like Reactivity: The electron-withdrawing furazan ring increases acidity of methylene protons, creating a potential site for radical attack.
Amine PiperazineOxidative Liability: Secondary amines are prone to N-oxidation and radical-mediated ring opening (to ethylenediamine derivatives).

Comparative Stability Performance

The following table contrasts MFMP against three common structural analogues used in medicinal chemistry and energetic materials research.

Table 1: Stability Hierarchy of MFMP vs. Analogues
Compound ClassStructure TypeThermal Stability (

)
Hydrolytic Stability (pH 1-10)Metabolic Stability (Microsomal)Primary Degradation Mode
MFMP (Target) Furazan-PiperazineHigh (>200°C)High (Acid stable)High (Resists ring oxidation)Piperazine N-oxidation
Furoxan Analogue 1,2,5-Oxadiazole-2-oxideLow (<120°C)Moderate (Releases NO)Low (Thiol-dependent cleavage)NO release / Ring opening
Phenyl Analogue Phenyl-PiperazineVery High (>250°C)Very High Low Phenyl hydroxylation (CYP450)
Thiazole Analogue Thiazole-PiperazineHigh (~180°C)High Moderate S-oxidation / N-dealkylation

Critical Insight: While Phenyl-piperazines are the thermodynamic gold standard, they suffer from rapid Phase I metabolism (para-hydroxylation). MFMP offers a "bioisosteric sweet spot"—retaining the planar aromatic geometry without the metabolic liability, provided the environment is not strongly alkaline.

Degradation Pathways & Mechanisms[6]

The degradation of MFMP follows two distinct pathways depending on the stress condition: Oxidative Stress (targeting the piperazine) and Basic Hydrolysis (targeting the furazan).

Figure 1: Mechanistic Degradation Pathways of MFMP

MFMP_Degradation cluster_legend Legend MFMP This compound (Intact Molecule) Ox_Inter Piperazine Radical Cation MFMP->Ox_Inter Oxidative Stress (H2O2, Metals, UV) Base_Inter Nucleophilic Attack at C3/C4 MFMP->Base_Inter Strong Base (pH > 12, OH-) N_Oxide N-Oxide / Imine Species Ox_Inter->N_Oxide Oxygen Insertion Ring_Open_Pip Ethylenediamine Derivatives (Piperazine Ring Cleavage) N_Oxide->Ring_Open_Pip C-C Bond Scission Nitrile_Oxide Nitrile Oxide Intermediate (Ring Opening) Base_Inter->Nitrile_Oxide Ring Cleavage Cleavage_Prod α-Keto Oximes / Nitriles Nitrile_Oxide->Cleavage_Prod Rearrangement key1 Stable Precursor key2 Transient Intermediate key3 Degradation Product

Caption: Dual degradation pathways of MFMP. The piperazine ring is the "soft spot" for oxidation, while the furazan ring is the "soft spot" for strong base hydrolysis.

Experimental Protocols for Stability Validation

To validate the stability of MFMP in your specific application, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Testing

Purpose: To determine susceptibility of the piperazine ring to radical attack.

  • Preparation: Dissolve MFMP (1 mg/mL) in Acetonitrile:Water (1:1).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Catalyst (Optional): For metal-catalyzed simulation, add 50 µM

    
     (mimics trace metal impurities).
    
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Analyze via LC-MS/MS.

    • Success Criteria: Recovery > 90%.

    • Failure Mode: Detection of M+16 (N-oxide) or M-2 (Imine) peaks.

Protocol B: pH-Rate Profile (Hydrolytic Stability)

Purpose: To verify furazan ring integrity across physiological pH.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 12.0.

  • Incubation: Dissolve MFMP (10 µM) in each buffer. Incubate at 37°C for 24 hours.

  • Quantification: HPLC-UV (254 nm).

  • Observation:

    • pH 2.0 & 7.4: Expect < 1% degradation (Furazan is acid-stable).

    • pH 12.0: Monitor for appearance of acyclic nitrile oxides (UV shift).

References

  • Furazan Ring Stability in Energetic Materials Source:Journal of Organic Chemistry Title: Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure URL:[Link]

  • Piperazine Oxidative Degradation Source:Journal of Environmental Chemical Engineering Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions URL:[Link]

  • Furoxan vs. Furazan Stability Source:Royal Society of Chemistry Title: Finding Furoxan Rings: Mechanisms of Formation and Stability URL:[Link]

  • Metabolic Bioisosteres Source:Journal of Medicinal Chemistry Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications URL:[Link]

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